

# what are the chemical properties of 3-Bromopyrazine-2-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromopyrazine-2-carbonitrile

Cat. No.: B1399779

[Get Quote](#)

## An In-Depth Technical Guide to the Chemical Properties of 3-Bromopyrazine-2-carbonitrile

This guide offers a comprehensive exploration of **3-Bromopyrazine-2-carbonitrile**, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will move beyond a simple recitation of facts to provide a deeper understanding of its reactivity, handling, and application, grounded in established chemical principles and field-proven insights.

## Molecular Structure and Physicochemical Properties

**3-Bromopyrazine-2-carbonitrile** (CAS No. 1250022-24-2) is a bifunctional aromatic compound. Its structure is characterized by a pyrazine ring, which is an intrinsically electron-deficient diazine system. This electron deficiency is further intensified by the presence of two powerful electron-withdrawing groups: a bromo substituent at the 3-position and a nitrile (cyano) group at the 2-position. This electronic arrangement is the primary determinant of the molecule's chemical behavior, rendering it a versatile intermediate for constructing complex molecular architectures.

The core physicochemical properties are summarized below. This data is critical for designing reaction conditions, selecting appropriate solvents, and ensuring safe handling.

Property	Value	Source(s)
Molecular Formula	$C_5H_2BrN_3$	[1][2]
Molecular Weight	183.99 g/mol	[2][3]
CAS Number	1250022-24-2	[1][2]
Appearance	Light yellow solid	-
pKa	2.8 (acidic)	[1][4]
Predicted XlogP	1.4	[5]
Purity	Typically $\geq 98\%$	[2][6]

Note: Experimental melting and boiling points are not widely reported in the literature. For context, the isomeric compound 3-Bromopyridine-2-carbonitrile has a melting point of 93-98 °C. [7]

## Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of trustworthy research. While complete, published spectra for this specific molecule are not readily available, we can predict the key features based on its structure and compare them to analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyrazine ring contains two protons. Due to the asymmetry and the strong anisotropic and electronic effects of the bromo and cyano groups, they will appear as distinct signals.

- $^1H$  NMR (Predicted,  $CDCl_3$ , 400 MHz):
  - The two protons on the pyrazine ring are expected to appear as doublets in the downfield aromatic region (typically  $\delta$  8.5-9.0 ppm). One vendor source notes a chemical shift at 8.5 ppm.[1][4] The coupling constant between them ( $^4J_{H-H}$ ) would be small, on the order of 1-3 Hz.
  - $\delta \sim 8.7$  ppm (d, 1H)

- $\delta \sim 8.6$  ppm (d, 1H)
- $^{13}\text{C}$  NMR (Predicted,  $\text{CDCl}_3$ , 101 MHz):
  - The spectrum will show five distinct signals. The carbon atoms attached to the nitrogen, bromine, and cyano groups will be significantly influenced. The nitrile carbon typically appears around 115-120 ppm. The carbon bearing the bromine (C-Br) will be shifted downfield relative to a C-H carbon.
  - C-CN: ~115 ppm
  - C-Br: ~130-140 ppm
  - CH carbons: ~145-155 ppm
  - Quaternary C: ~148-158 ppm

## Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.

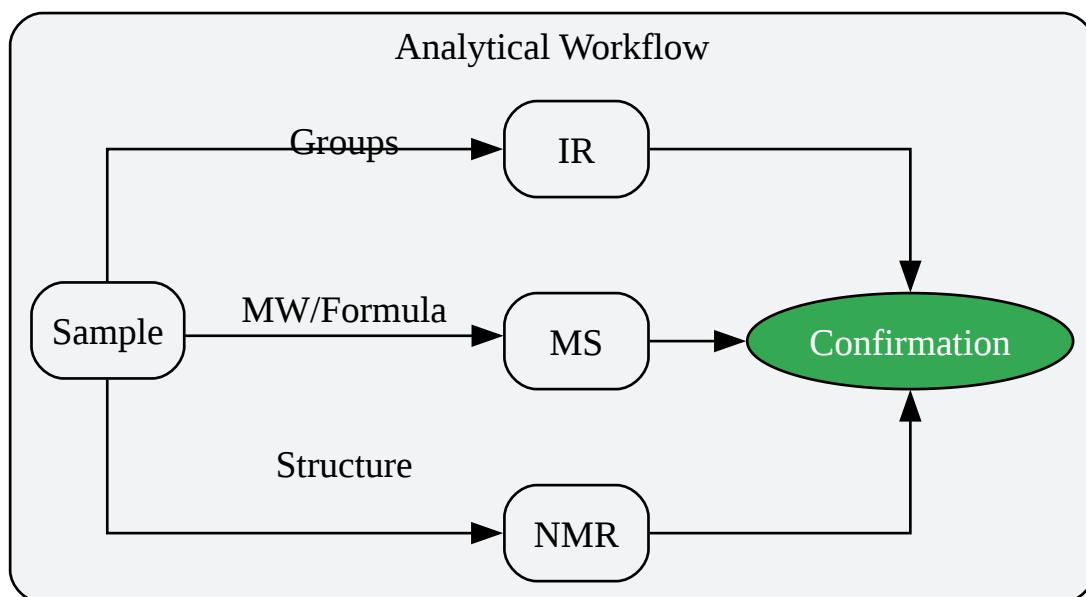
- Electron Impact (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).
  - $\text{M}^+$  peak: m/z ~183
  - $(\text{M}+2)^+$  peak: m/z ~185
- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition. For  $\text{C}_5\text{H}_2\text{BrN}_3$ , the calculated exact mass is approximately 182.9432 Da.[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

- Nitrile ( $\text{C}\equiv\text{N}$ ) stretch: A sharp, intense absorption band is expected in the range of 2220-2240  $\text{cm}^{-1}$ . This is a highly characteristic peak.

- Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600  $\text{cm}^{-1}$  region.
- Aromatic C-H stretch: Peaks observed above 3000  $\text{cm}^{-1}$ .
- C-Br stretch: Found in the fingerprint region, typically 500-650  $\text{cm}^{-1}$ .



[Click to download full resolution via product page](#)

Caption: Logical workflow for structural confirmation.

## Chemical Properties and Reactivity

The reactivity of **3-Bromopyrazine-2-carbonitrile** is dominated by the electrophilic nature of the pyrazine ring and the utility of the C-Br bond as a handle for cross-coupling reactions.

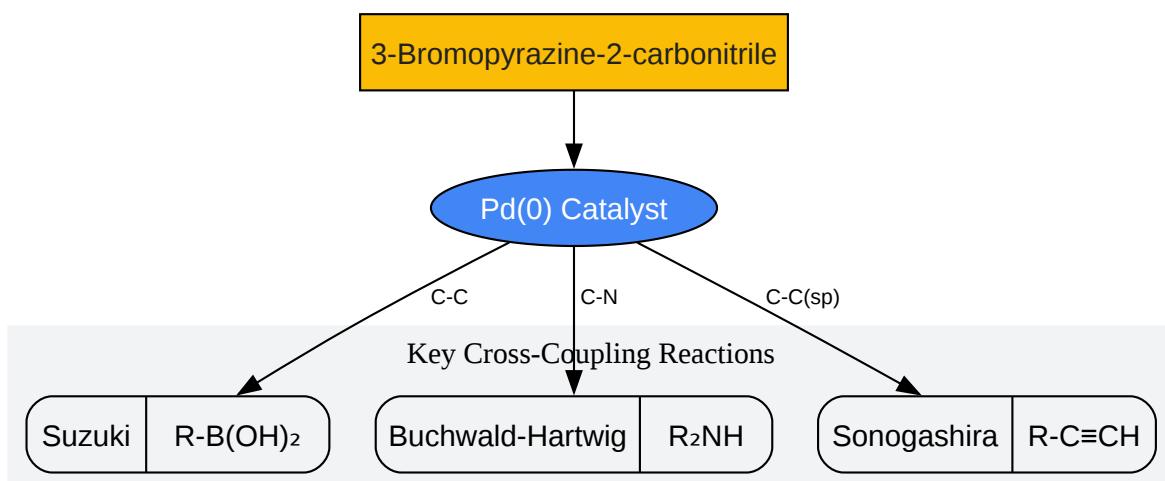
## Palladium-Catalyzed Cross-Coupling Reactions

The C(3)-Br bond is the most versatile reaction site, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon, nitrogen, and other nucleophiles, making it a cornerstone of modern synthetic strategy.

- Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters. This is a robust method for synthesizing biaryl compounds or introducing alkyl/alkenyl

substituents.

- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.<sup>[8]</sup> This reaction is paramount in pharmaceutical chemistry for the synthesis of arylamines, which are prevalent motifs in bioactive molecules.<sup>[9]</sup> The electron-deficient nature of the pyrazine ring makes it an excellent substrate for this transformation.
- Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.
- Heck Coupling: Formation of C-C bonds by coupling with alkenes.



[Click to download full resolution via product page](#)

Caption: Major cross-coupling pathways.

## Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more reactive in cross-coupling, the high electrophilicity of the pyrazine ring can also allow for nucleophilic aromatic substitution (SNAr). Strong nucleophiles (e.g., alkoxides, thiolates) could potentially displace the bromide under thermal conditions. However, palladium-catalyzed pathways are generally more efficient and selective. The reactivity of related halo-pyrazine systems indicates that the positions on the ring are highly activated for nucleophilic attack.<sup>[10]</sup>

## Key Experimental Protocols

The following protocols are representative methodologies adapted from well-established procedures for similar heteroaryl halides.<sup>[9][11][12]</sup> They provide a reliable starting point for optimization in a research setting.

### Representative Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of **3-Bromopyrazine-2-carbonitrile** with a generic secondary amine (e.g., morpholine).

#### Materials:

- **3-Bromopyrazine-2-carbonitrile** (1.0 equiv)
- Amine (e.g., Morpholine, 1.2 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 equiv)
- Xantphos (ligand, 0.04 equiv)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 2.0 equiv)
- Anhydrous, degassed toluene or dioxane (solvent)

#### Procedure:

- Reaction Setup: To an oven-dried Schlenk tube, add cesium carbonate, palladium(II) acetate, and Xantphos.
- Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Reagent Addition: Under a positive pressure of inert gas, add **3-Bromopyrazine-2-carbonitrile**, the amine, and the anhydrous solvent via syringe.
- Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 4-16 hours.

- Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
- Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.

Causality: The choice of a bulky, electron-rich ligand like Xantphos is crucial. It stabilizes the palladium center, promotes the rate-limiting reductive elimination step, and prevents  $\beta$ -hydride elimination, which is a common side reaction.<sup>[8]</sup> Cesium carbonate is a strong, non-nucleophilic base suitable for deprotonating the amine-palladium complex without competing side reactions.

## Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling with a generic arylboronic acid.

Materials:

- **3-Bromopyrazine-2-carbonitrile** (1.0 equiv)
- Arylboronic acid (1.5 equiv)
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.05 equiv)
- 2M aqueous sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (3.0 equiv)
- 1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **3-Bromopyrazine-2-carbonitrile** and the arylboronic acid in the organic solvent.

- Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
- Reagent Addition: Add the aqueous sodium carbonate solution, followed by the  $\text{Pd}(\text{PPh}_3)_4$  catalyst.
- Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere for 6-24 hours.
- Monitoring: Monitor the reaction by TLC or LC-MS.
- Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate. Purify the crude product by column chromatography or recrystallization.

## Safety and Handling

**3-Bromopyrazine-2-carbonitrile** is a hazardous chemical and must be handled with appropriate precautions.

- Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. Do not breathe dust, fumes, or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

## Conclusion

**3-Bromopyrazine-2-carbonitrile** is a highly functionalized and reactive building block with significant potential in medicinal chemistry and materials science. Its electron-deficient pyrazine core, combined with a synthetically versatile bromine atom, provides a reliable platform for generating molecular diversity through modern cross-coupling chemistry. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Bromopyrazine-2-carbonitrile | 1250022-24-2 | AAC02224 [biosynth.com]
- 2. 3-Bromopyrazine-2-carbonitrile - Advanced Biochemicals [advancedbiochemicals.com]
- 3. 3-Bromopyrazine-2-carbonitrile | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. 3-Bromopyrazine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - 3-bromopyrazine-2-carbonitrile (C5H2BrN3) [pubchemlite.lcsb.uni.lu]
- 6. 1250022-24-2 Cas No. | 3-Bromopyrazine-2-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 7. 3-Bromopyridine-2-carbonitrile 97 55758-02-6 [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- To cite this document: BenchChem. [what are the chemical properties of 3-Bromopyrazine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1399779#what-are-the-chemical-properties-of-3-bromopyrazine-2-carbonitrile>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)